

# In-depth Technical Guide: The In Vivo and In Vitro Discovery of NLG802

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## Compound of Interest

Compound Name: NLG802

Cat. No.: B15573847

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## Introduction

**NLG802** is an investigational prodrug of indoximod, an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1). The IDO1 pathway is a critical component of immune tolerance, and its upregulation in the tumor microenvironment can lead to immune evasion by cancer cells. By inhibiting IDO1, indoximod can restore anti-tumor immunity. However, the clinical development of indoximod has been hampered by its suboptimal pharmacokinetic properties, particularly its low oral bioavailability. **NLG802** was designed to overcome this limitation by enhancing the systemic exposure of indoximod, thereby potentially improving its therapeutic efficacy. This technical guide provides a comprehensive overview of the in vitro and in vivo discovery of **NLG802**, detailing the experimental methodologies and key data that led to its selection as a clinical candidate.

## Data Presentation

### Table 1: In Vitro Stability of NLG802

Condition	Half-life (t <sub>1/2</sub> )
Simulated Gastric Fluid (pH 1.2)	Stable
Simulated Intestinal Fluid (pH 6.8)	Stable
Rat Plasma	Rapidly metabolized to indoximod
Monkey Plasma	Rapidly metabolized to indoximod
Human Plasma	Rapidly metabolized to indoximod

**Table 2: Pharmacokinetic Parameters of Indoximod after Oral Administration of NLG802 vs. Indoximod in Cynomolgus Monkeys**

Parameter	Indoximod (Molar Equivalent Dose)	NLG802	Fold Increase
Bioavailability	6-10%	>50%	>5-fold
C <sub>max</sub> (μM)	Not specified	Not specified	3.6 - 6.1-fold
AUC (μM·h)	Not specified	Not specified	2.9 - 5.2-fold

**Table 3: In Vitro Inhibition of Cytochrome P450 (CYP) Enzymes and Transporters by NLG802**

Enzyme/Transporter	IC50 (μM)
CYP3A4 (direct)	5
CYP3A4 (time-dependent)	7-fold shift
CYP2D6	19
CYP2C19	47
CYP1A2, 2B6, 2C8, 2C9	> 50
P-glycoprotein (P-gp)	27
OATP1B1, OATP1B3, OAT1, OAT3, OCT1, OCT2	> 50
BCRP	> 50

## Experimental Protocols

### In Vitro Stability Assays

Objective: To assess the stability of **NLG802** in various physiological fluids to predict its behavior upon oral administration.

Methodology:

- Simulated Gastric and Intestinal Fluids: **NLG802** was incubated in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) at 37°C. Samples were taken at various time points and analyzed by high-performance liquid chromatography (HPLC) to determine the concentration of the parent compound.
- Plasma Stability: **NLG802** was incubated in fresh plasma from rats, cynomolgus monkeys, and humans at 37°C. At designated time points, an organic solvent was added to precipitate plasma proteins. The supernatant was then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining **NLG802** and the formation of the active metabolite, indoximod.

## Pharmacokinetic Studies in Rats and Cynomolgus Monkeys

Objective: To evaluate the pharmacokinetic profile of indoximod following oral administration of **NLG802** and to compare it with the administration of indoximod itself.

Methodology:

- Animals: Male Sprague-Dawley rats and male and female cynomolgus monkeys were used for these studies.
- Dosing:
  - Rats: **NLG802** was administered via oral gavage.
  - Monkeys: **NLG802** and indoximod were administered orally. For bioavailability determination, **NLG802** was also administered intravenously.
- Blood Sampling: Blood samples were collected at predetermined time points post-dosing into tubes containing an anticoagulant. Plasma was separated by centrifugation and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of **NLG802** and indoximod were determined using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including maximum plasma concentration (C<sub>max</sub>), time to reach C<sub>max</sub> (T<sub>max</sub>), and the area under the plasma concentration-time curve (AUC).

## In Vivo Efficacy Study in a Melanoma Tumor Model

Objective: To assess the anti-tumor efficacy of **NLG802** in a relevant animal model of melanoma.

Methodology:

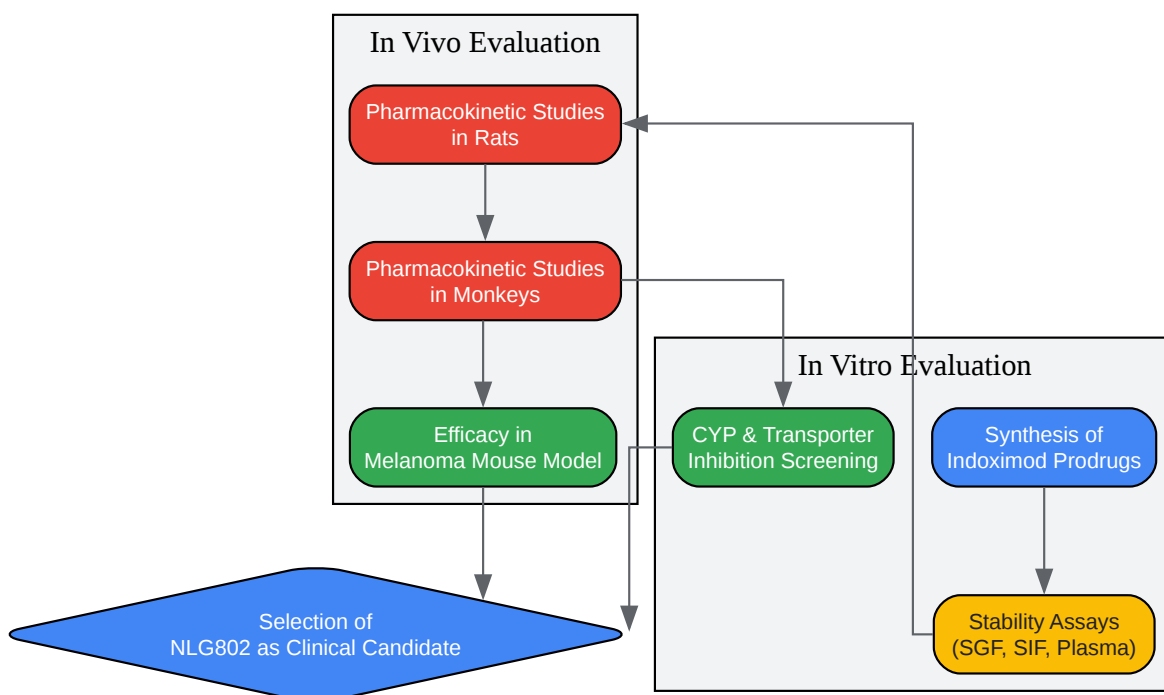
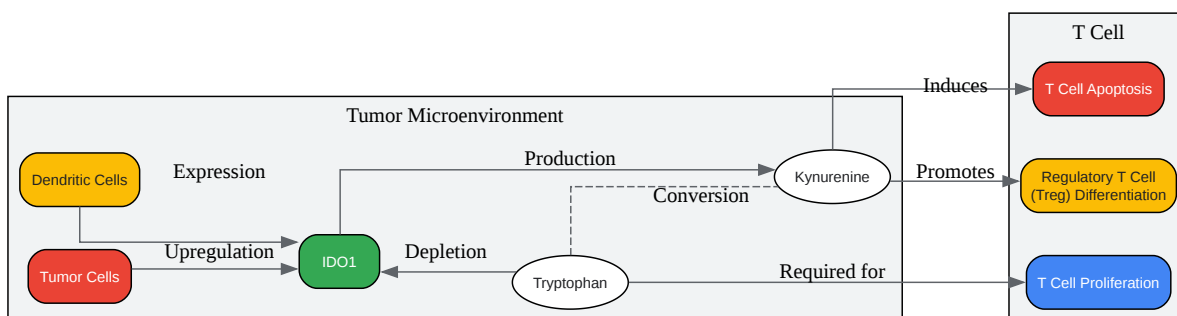
- Animal Model: C57BL/6 mice were used. The B16F10 melanoma tumor model was employed, which involves the transfer of tumor-specific pmel-1 T cells.<sup>[1]</sup> Pmel-1 T cells are

specific for the gp100 antigen expressed by B16F10 melanoma cells.

- Tumor Implantation: B16F10 melanoma cells were implanted subcutaneously into the mice.
- Treatment: Once tumors were established, mice were treated with **NLG802**.
- Endpoints: Tumor growth was monitored regularly. At the end of the study, tumors were excised and weighed. The study showed that **NLG802** markedly enhanced the anti-tumor responses of tumor-specific pmel-1 T cells.[\[1\]](#)

## Mandatory Visualizations

### IDO1 Signaling Pathway



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## References

- 1. Discovery of indoximod prodrugs and characterization of clinical candidate NLG802 - PubMed [pubmed.ncbi.nlm.nih.gov]
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